molecular formula C17H19NOS2 B2812233 N-(2-([2,3'-bithiophen]-5-yl)ethyl)cyclohex-3-enecarboxamide CAS No. 2034547-30-1

N-(2-([2,3'-bithiophen]-5-yl)ethyl)cyclohex-3-enecarboxamide

Cat. No. B2812233
CAS RN: 2034547-30-1
M. Wt: 317.47
InChI Key: RCUUGWRRGPTCQM-UHFFFAOYSA-N
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Description

“N-(2-([2,3’-bithiophen]-5-yl)ethyl)cyclohex-3-enecarboxamide” is a complex organic compound. It contains a cyclohexene ring, which is a six-membered ring with one double bond . Attached to this ring is a carboxamide group (CONH2), which is a common functional group in organic chemistry. The molecule also contains a bithiophene moiety, which consists of two thiophene rings (five-membered rings containing four carbon atoms and one sulfur atom) connected by a single bond .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the cyclohexene ring, the introduction of the carboxamide group, and the attachment of the bithiophene moiety. Unfortunately, without specific literature or research articles, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The cyclohexene ring would likely adopt a puckered conformation to minimize ring strain . The bithiophene moiety could potentially participate in conjugation or aromaticity, which would have significant effects on the compound’s chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the carboxamide group could enhance the compound’s solubility in water .

Scientific Research Applications

Synthesis and Characterization

  • A comprehensive study on the synthesis and properties of novel polythiophenes, where bithiophene units are linked with ethynyl or bisethynylarylenyl bridges, reveals a convenient method for lithiation of 2,2′-bithiophene. This method is significant for forming conducting polymers with enhanced fluorescent activity and extraordinary stability during multiple n- and p-doping processes, highlighting its potential in electronic and optoelectronic applications (Krompiec et al., 2013).
  • Research on 2-oxo-N,4,6-triarylcyclohex-3-enecarboxamides synthesized through a one-pot diastereoselective process emphasizes the simplicity, efficiency, and environmental benignity of the synthesis, which does not require column chromatography purification. This process underscores the potential for facile production of cyclohexenone derivatives for various applications (Mousavi et al., 2014).

Biological Evaluation

  • Novel chalcones derived from 3-bromo-2-acetylthiophene and their cyclization product with ethylacetoacetate, leading to 4-(3-bromothien-2-yl)-2-oxo-6-(aryl)cyclohex-3-ene-1-carboxylate derivatives, were synthesized and exhibited promising anti-inflammatory, analgesic, and antibacterial activities. This research illustrates the potential therapeutic applications of cyclohexenone derivatives in medicine (Ashalatha et al., 2009).

Material Science Applications

  • A study on the synthesis and characterization of some novel 3-Bromo-2-acetylthiophene chalcones and their ethyl-4-(3-bromothien-2-yl)-2-oxo-6-(aryl)cyclohex-3-ene-1-carboxylate derivatives highlights their potential as building blocks for organic semiconductors due to their suitable electronic and structural properties for such applications (Kostyuchenko et al., 2017).

Mechanism of Action

Target of Action

The primary targets of N-(2-([2,3’-bithiophen]-5-yl)ethyl)cyclohex-3-enecarboxamide are currently unknown. The elucidation of a compound’s Mechanism of Action (MoA) is a challenging task in the drug discovery process .

Mode of Action

It’s known that the compound undergoes unusual rearrangements leading to the formation of bicyclic lactone derivatives . These rearrangements are influenced by the presence of hydroxymethyl (−CH2OH) and amide (−CONHR) groups attached to the cyclohexene ring .

Biochemical Pathways

The compound’s synthesis involves the reduction of tetrahydro-1h-isoindole-1,3(2h)-diones with nabh4 . This suggests that the compound might interact with biochemical pathways involving these molecules.

Pharmacokinetics

The compound’s molecular formula is chnos, and it has an average mass of 331452 Da , which might influence its pharmacokinetic properties.

Result of Action

The compound’s synthesis involves the formation of bicyclic lactone derivatives , which might have specific molecular and cellular effects.

Action Environment

The action of N-(2-([2,3’-bithiophen]-5-yl)ethyl)cyclohex-3-enecarboxamide might be influenced by various environmental factors. For instance, the compound’s synthesis involves the use of ethanol and 2-hydroxyethylammonium acetate (2-HEAA) as a basic ionic liquid , suggesting that the compound’s action might be influenced by the presence of these substances.

It’s important to note that the elucidation of a compound’s Mechanism of Action (MoA) is a challenging task in the drug discovery process, but it is important in order to rationalise phenotypic findings and to anticipate potential side-effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide a detailed safety assessment .

Future Directions

Future research could focus on synthesizing this compound and studying its properties in more detail. Potential applications could be explored based on the compound’s structure and properties .

properties

IUPAC Name

N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NOS2/c19-17(13-4-2-1-3-5-13)18-10-8-15-6-7-16(21-15)14-9-11-20-12-14/h1-2,6-7,9,11-13H,3-5,8,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCUUGWRRGPTCQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCCC2=CC=C(S2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-([2,3'-bithiophen]-5-yl)ethyl)cyclohex-3-enecarboxamide

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